molecular formula C13H22O2 B3332778 Cyclohexyl-(1-hydroxycyclohexyl)methanone CAS No. 91975-81-4

Cyclohexyl-(1-hydroxycyclohexyl)methanone

Cat. No. B3332778
CAS RN: 91975-81-4
M. Wt: 210.31 g/mol
InChI Key: OOXZBXUQGMCSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclohexyl-(1-hydroxycyclohexyl)methanone” is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 1-Hydroxycyclohexyl phenyl ketone and Irgacure 184 .


Molecular Structure Analysis

The molecular structure of “Cyclohexyl-(1-hydroxycyclohexyl)methanone” is based on its molecular formula C13H16O2 . The exact structure can be viewed using specific software that can interpret the provided InChI string .


Physical And Chemical Properties Analysis

The molecular weight of “Cyclohexyl-(1-hydroxycyclohexyl)methanone” is 204.2649 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis Process

Cyclohexyl(1-hydroxycyclohexyl)methanone is synthesized through a process that involves cyclohexyl formic acid as a raw material. The process includes an acylation reaction, a Friedel-Crafts reaction, and an alkaline hydrolysis reaction to obtain a 1-hydroxy cyclohexyl phenyl methanone crude product . This process is environmentally friendly as it emits no sulfur dioxide gas during the production process .

High Yield and Purity

The synthesis process of Cyclohexyl(1-hydroxycyclohexyl)methanone is characterized by its high yield and purity. A study presents a new process for synthesis of 1-Hydroxycyclohexyl phenyl methanone with 65% overall yield and 98.2% purity .

Industrial Application

The synthesis process of Cyclohexyl(1-hydroxycyclohexyl)methanone is suitable for industrial applications due to its easy operation and use of cheap raw materials .

UV Curing Component

Cyclohexyl(1-hydroxycyclohexyl)methanone may be used as a component that facilitates UV curing . UV curing is a process in which high-intensity ultraviolet light is used to quickly dry or cure inks, coatings, or adhesives.

Base Material in Polymer Science

Cyclohexyl(1-hydroxycyclohexyl)methanone can also be used as a base material in the formation of block and grafted copolymers . Block and grafted copolymers have a wide range of applications in the field of materials science, including the creation of innovative materials with unique properties.

Chemical Synthesis Research

Cyclohexyl(1-hydroxycyclohexyl)methanone is used in chemical synthesis research, particularly in the study of aromatic hydroxyketones . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

“Cyclohexyl-(1-hydroxycyclohexyl)methanone” is noted to cause serious eye irritation . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing are recommended .

Mechanism of Action

Target of Action

Cyclohexyl(1-hydroxycyclohexyl)methanone, also known as 1-Hydroxycyclohexyl phenyl ketone, is primarily used as a photoinitiator (PI) molecule in chain transfer polymerization . The primary target of this compound is the polymeric matrix, where it is incorporated by the addition of a chromophore as a pendant group .

Mode of Action

As a photoinitiator, Cyclohexyl(1-hydroxycyclohexyl)methanone absorbs light and undergoes a photochemical reaction to produce reactive species. These species can initiate polymerization reactions, leading to the formation of polymers. The compound’s interaction with its target, the polymeric matrix, results in the initiation of polymer chains .

Biochemical Pathways

The reactive species produced by the photoinitiator can initiate the polymerization of monomers, leading to the formation of polymers .

Result of Action

The primary result of Cyclohexyl(1-hydroxycyclohexyl)methanone’s action is the initiation of polymer chains in the polymeric matrix. This leads to the formation of polymers, which have numerous applications in various industries, including coatings, inks, and adhesives .

Action Environment

The efficacy and stability of Cyclohexyl(1-hydroxycyclohexyl)methanone as a photoinitiator are influenced by several environmental factors. Light is a critical factor, as the compound requires light to undergo the photochemical reaction necessary for polymerization. Other factors, such as temperature and the presence of other chemicals, may also influence the compound’s action .

properties

IUPAC Name

cyclohexyl-(1-hydroxycyclohexyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h11,15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXZBXUQGMCSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(1-hydroxycyclohexyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl-(1-hydroxycyclohexyl)methanone
Reactant of Route 2
Cyclohexyl-(1-hydroxycyclohexyl)methanone
Reactant of Route 3
Cyclohexyl-(1-hydroxycyclohexyl)methanone
Reactant of Route 4
Cyclohexyl-(1-hydroxycyclohexyl)methanone
Reactant of Route 5
Cyclohexyl-(1-hydroxycyclohexyl)methanone
Reactant of Route 6
Cyclohexyl-(1-hydroxycyclohexyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.